Sulfo-Cyanine7.5 carboxylic acid chemical structure and molecular weight
Sulfo-Cyanine7.5 carboxylic acid chemical structure and molecular weight
Topic: Sulfo-Cyanine7.5 Carboxylic Acid: Chemical Structure, Properties, and Bioconjugation Protocols Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals[1]
Architecture, Photophysics, and Bioconjugation Strategies[1]
Executive Summary
Sulfo-Cyanine7.5 carboxylic acid is a high-performance, near-infrared (NIR) fluorophore engineered for in vivo imaging and high-sensitivity bioassays.[1] Distinguished by its benzo-fused indolenine cores and rigidified polymethine bridge , this fluorophore occupies a critical niche in the NIR-I window (~700–900 nm), offering deeper tissue penetration and reduced autofluorescence background compared to visible-spectrum dyes.[1]
This guide provides a rigorous analysis of its chemical structure, molecular weight considerations, photophysical mechanisms, and validated protocols for its activation and bioconjugation.
Chemical Architecture and Molecular Weight[3]
The superior performance of Sulfo-Cyanine7.5 stems from three specific structural modifications to the cyanine scaffold:
-
Benzindolenine Rings: The ".5" designation indicates the fusion of benzene rings to the standard indolenine core. This extends the conjugated
-system, red-shifting the excitation/emission maxima by approximately 20–30 nm compared to Sulfo-Cyanine7.[1] -
Rigidified Heptamethine Chain: A cyclohexenyl ring is incorporated into the polymethine bridge. This "rigidification" restricts conformational flexibility, reducing non-radiative decay pathways (isomerization) and significantly enhancing quantum yield.
-
Sulfonation: Four sulfonate groups (
) ensure high aqueous solubility and minimize non-specific hydrophobic binding (aggregation) in biological media.[1]
2.1 Molecular Specifications
The commercially available form is typically the tripotassium salt . Researchers must account for the counterions when calculating stoichiometry for conjugation reactions.
| Parameter | Specification | Notes |
| Chemical Name | Sulfo-Cyanine7.5 carboxylic acid (Potassium Salt) | Often abbreviated as Sulfo-Cy7.5-COOH |
| Molecular Formula | Includes 3 | |
| Molecular Weight | 1083.41 Da | Standard commercial form |
| Exact Mass | 1082.08 Da | Monoisotopic mass |
| Net Charge | -3 | 4 sulfonates (-4) + delocalized core (+1) |
| Reactive Moiety | Carboxylic Acid (-COOH) | Requires activation (e.g., NHS/EDC) |
2.2 Structural Visualization
The following diagram illustrates the functional modularity of the Sulfo-Cyanine7.5 molecule.
Figure 1: Structural decomposition of Sulfo-Cyanine7.5, highlighting the chromophore core responsible for NIR fluorescence and the solubilizing sulfonate groups.[1]
Photophysical Properties[1][5][6][7]
Sulfo-Cyanine7.5 is optimized for the NIR-I window , where tissue transparency is maximal due to low absorption by hemoglobin and water.[1]
| Property | Value | Biological Significance |
| Excitation Max ( | 778 nm | Compatible with 785 nm laser lines.[1] |
| Emission Max ( | 797 nm | Deep tissue penetration; distinct from Cy7 (~773 nm).[1] |
| Extinction Coefficient ( | 222,000 | High brightness per molecule.[1] |
| Quantum Yield ( | ~0.21 | High for NIR dyes (enhanced by rigid linker).[1] |
| Solubility | High (Water, DMSO, DMF) | Ideal for protein labeling without precipitation. |
Bioconjugation Protocol: Activation and Labeling[8]
The carboxylic acid form is a non-reactive precursor. It must be activated in situ or converted to an NHS ester to react with primary amines (Lysine residues, N-termini).[1]
4.1 Why Start with Carboxylic Acid?
While pre-activated NHS esters are available, the carboxylic acid form offers:
-
Stability: Indefinite shelf life compared to moisture-sensitive NHS esters.
-
Versatility: Can be used in solid-phase peptide synthesis (SPPS) or activated via alternative chemistries (e.g., Carbodiimide crosslinking without NHS).[1]
4.2 Protocol: In Situ Activation (EDC/NHS Chemistry)
This protocol describes the conversion of Sulfo-Cy7.5-COOH to an amine-reactive ester for immediate protein labeling.[1]
Reagents:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)[1]
-
Sulfo-NHS (N-hydroxysulfosuccinimide)[1]
-
Anhydrous DMF or DMSO[1]
-
Conjugation Buffer: PBS or Bicarbonate (pH 8.3)[1]
Workflow Diagram:
Figure 2: Step-by-step workflow for the in situ activation and conjugation of Sulfo-Cyanine7.5 carboxylic acid.
Step-by-Step Methodology:
-
Solubilization: Dissolve 1 mg of Sulfo-Cy7.5-COOH in 100 µL of anhydrous DMSO.
-
Activation: Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of Sulfo-NHS (from fresh stocks in DMSO).
-
Incubation: Incubate for 15–30 minutes at room temperature in the dark.
-
Conjugation: Add the activated dye solution to the protein of interest (concentration 1–10 mg/mL) in a buffer free of primary amines (e.g., PBS pH 7.4 or Sodium Bicarbonate pH 8.3).
-
Critical: Avoid Tris or Glycine buffers as they will compete for the dye.
-
-
Purification: Separate the labeled protein from unreacted dye using a Desalting Column (e.g., Sephadex G-25) or dialysis. The labeled protein will elute first (high MW band), while the free dye will be retained.
Quality Control & Storage
-
Storage: The carboxylic acid powder is stable for >24 months at -20°C when protected from light.[1][3] Solutions in DMSO should be prepared fresh or stored at -20°C for <1 month.[1]
-
Characterization:
-
HPLC: Monitor purity at 260 nm (nucleic acid contamination check) and 778 nm (dye peak).
-
UV-Vis: Measure the Absorbance Ratio (
) to calculate the Degree of Labeling (DOL).-
Correction Factor: Sulfo-Cy7.5 has ~4-5% absorption at 280 nm.[1] Use a correction factor (CF280) of 0.04 in DOL calculations.
-
-
References
-
Antibodies.com. (n.d.). Sulfo-Cyanine 7.5 carboxylic acid (A270302) Specifications. Retrieved from [Link][1][4]
